molecular formula C8H16ClNO2 B3374730 2-(Piperidin-1-yl)propanoic acid hydrochloride CAS No. 1036708-61-8

2-(Piperidin-1-yl)propanoic acid hydrochloride

Cat. No.: B3374730
CAS No.: 1036708-61-8
M. Wt: 193.67 g/mol
InChI Key: YYSCWMPFKRPNAF-UHFFFAOYSA-N
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Description

Historical Overview of Piperidine (B6355638) Derivatives in Chemical Research

The piperidine ring, a six-membered heterocyclic amine, is a structural cornerstone in a vast number of natural products and synthetic compounds. wikipedia.orgnih.gov Its journey in chemical research began in 1850 when it was first reported by the Scottish chemist Thomas Anderson, who isolated it from piperine, the alkaloid responsible for the pungency of black pepper. wikipedia.org This discovery opened the door to the exploration of a new class of organic compounds.

Piperidine and its derivatives are ubiquitous in nature, forming the core structure of numerous alkaloids. wikipedia.org Notable examples include coniine, the toxic component of poison hemlock, lobeline (B1674988) from Indian tobacco, and solenopsin, a toxin found in fire ant venom. wikipedia.org The prevalence of the piperidine scaffold in these biologically active natural products spurred significant interest in its chemical synthesis and derivatization.

Industrially, piperidine is produced through the hydrogenation of pyridine. wikipedia.org This process is crucial as it provides a ready supply of the piperidine core for various applications. In synthetic organic chemistry, piperidine is widely used as a solvent and a base. ijnrd.org It is particularly well-known for its role in the deprotection of Fmoc-amino acids during solid-phase peptide synthesis. wikipedia.org

The true significance of piperidine derivatives, however, lies in their extensive application in medicinal chemistry and pharmaceutical development. nih.govnih.gov The piperidine ring is considered a "privileged scaffold" because its structure is frequently found in compounds with diverse pharmacological activities. researchgate.net Derivatives have been developed for a wide range of therapeutic areas, including antipsychotics, opioids, and anti-diabetic agents like voglibose. nih.govijnrd.org Ongoing research continues to uncover new applications, with recent studies exploring piperidine derivatives as anticancer agents, corrosion inhibitors, and novel catalysts. ijnrd.orgmdpi.com The development of efficient, cost-effective, and stereoselective methods for synthesizing substituted piperidines remains an active and important area of modern organic chemistry. nih.gov

Significance of Propanoic Acid Moieties in Organic Chemistry and Biological Systems

Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with the chemical formula CH₃CH₂COOH. wikipedia.org First identified in 1844 by chemist Johann Gottlieb, it was named from the Greek words "protos" (first) and "pion" (fat), as it is the smallest carboxylic acid exhibiting properties of fatty acids. biocrates.com

In Organic Chemistry:

Propanoic acid is a versatile building block in organic synthesis. fiveable.mefiveable.me Its carboxyl group allows it to undergo a range of chemical reactions, including esterification to form esters with fruity odors used as solvents and artificial flavorings, and reduction to aldehydes or alcohols. wikipedia.orgfiveable.me It serves as a precursor for the production of polymers like cellulose-acetate-propionate, a useful thermoplastic, and other chemicals such as pesticides and pharmaceuticals. wikipedia.org With a pKa of 4.87, it is a weak acid, a property that makes it useful in creating buffer solutions and as a controlled proton donor in certain reactions. fiveable.mecreative-proteomics.com

In Biological Systems:

The biological significance of propanoic acid has become a major area of research, particularly in the context of the gut microbiome. nih.govnajah.edu It is one of the primary short-chain fatty acids (SCFAs) produced by the fermentation of dietary fibers by gut bacteria, alongside acetate (B1210297) and butyrate. nih.gov Once produced, propanoic acid is absorbed into the bloodstream and utilized in various physiological processes. creative-proteomics.comnajah.edu

Key biological roles of propanoic acid include:

Energy Source: It is transported to the liver, where it can be converted to propionyl-CoA and enter the Krebs cycle to contribute to energy production (ATP). najah.edu

Gut Health: As an SCFA, it helps maintain the integrity of the intestinal barrier, supports the growth of beneficial bacteria, and contributes to a healthy gut environment by lowering the pH. creative-proteomics.comresearchgate.net

Metabolic Regulation: Research has shown that propanoic acid can influence metabolic health by lowering fatty acid levels in the liver and plasma, improving tissue insulin (B600854) sensitivity, and reducing food intake. nih.govnajah.edu These effects suggest a potential role in the prevention of obesity and type 2 diabetes. nih.gov

Immunomodulation: Propanoic acid exhibits anti-inflammatory and immunosuppressive properties. nih.govnajah.edu It can down-regulate the production of inflammatory cytokines in adipose tissue. researchgate.net

Its antimicrobial and antifungal properties also lead to its widespread use as a food preservative, particularly in baked goods, cheeses, and animal feed. fiveable.memetabolon.com

Current Research Landscape Pertaining to 2-(Piperidin-1-yl)propanoic acid hydrochloride and Analogs

The specific compound this compound combines the piperidine heterocycle with a propanoic acid backbone. While extensive, dedicated research on this exact molecule is not widely published, its chemical properties and the activities of its structural analogs provide insight into its potential areas of scientific interest.

Research into compounds that merge piperidine rings with carboxylic acid functionalities is active, often focusing on leveraging the biological receptiveness of the piperidine scaffold for therapeutic applications. Analogs of this compound are being synthesized and investigated for various pharmacological purposes. For instance, the development of novel NLRP3 inflammasome inhibitors has involved creating amide linkages between piperidine-containing moieties and various carboxylic acids. nih.gov Similarly, other complex piperidine derivatives linked to different chemical groups are being evaluated as potential anticancer agents. mdpi.com

The synthesis of such compounds often involves standard organic chemistry reactions, such as the coupling of a piperidine derivative with a suitable carboxylic acid or its ester form. nih.govacs.org The hydrochloride salt form of these amine-containing compounds is common, as it typically enhances water solubility and stability, which is advantageous for chemical and biological studies.

Below is a table comparing the basic chemical data for 2-(Piperidin-1-yl)propanoic acid and a closely related analog, highlighting the type of information available for such research compounds. uni.luamericanelements.comuni.lu

Property2-(Piperidin-1-yl)propanoic acid uni.lu2-Methyl-2-(piperidin-1-yl)propanoic acid uni.lu
Molecular FormulaC8H15NO2C9H17NO2
Monoisotopic Mass157.11028 Da171.12593 Da
Predicted XlogP-1.2-1.0
InChIKeyYTWYJCFQNOZVEC-UHFFFAOYSA-NHGQPYEFYBJOTTF-UHFFFAOYSA-N

This table is interactive. Click on the headers to sort the data.

The current research landscape suggests that compounds like this compound are of interest as building blocks or scaffolds for creating more complex molecules with potential therapeutic value. The investigation of such molecules often involves their synthesis and subsequent screening for biological activity against various targets.

Established Synthetic Pathways to this compound

The construction of this compound is primarily achieved through a systematic approach involving the functionalization of the piperidine ring, followed by the introduction and potential modification of the carboxylic acid group.

Alkylation Strategies for Piperidine Ring Functionalization

A fundamental and widely employed method for the synthesis of 2-(piperidin-1-yl)propanoic acid and its derivatives is the N-alkylation of piperidine. This nucleophilic substitution reaction typically involves the reaction of piperidine with a suitable 2-halopropanoic acid derivative, such as 2-bromopropanoic acid or 2-chloropropanoic acid.

The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, thereby driving the reaction to completion. The choice of solvent and base can significantly influence the reaction rate and yield. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). researchgate.netchemicalforums.com Solvents are typically polar aprotic, such as dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the reactants and promote the nucleophilic attack. researchgate.net

The general mechanism involves the lone pair of electrons on the nitrogen atom of the piperidine ring attacking the electrophilic carbon atom of the 2-halopropanoic acid, displacing the halide ion. The subsequent deprotonation of the resulting ammonium salt by the base yields the desired N-alkylated product. To obtain the hydrochloride salt, the final product is treated with hydrochloric acid.

Alkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
2-Bromopropanoic acidK₂CO₃DMFRoom TemperatureGood researchgate.net
2-Chloropropanoic acidEt₃NAcetonitrileRefluxModerate to Good chemicalforums.com
Ethyl 2-bromopropionateDIPEAAcetonitrileRoom TemperatureHigh researchgate.net

Carboxylic Acid Group Introduction via Oxidation

While direct alkylation is a common route, another strategy involves the introduction of the carboxylic acid group through the oxidation of a suitable precursor. This can be particularly useful if a piperidine derivative with a two-carbon side chain at the nitrogen atom is more readily available. For instance, a precursor like 1-(prop-2-en-1-yl)piperidine could be subjected to oxidative cleavage of the double bond to yield the desired carboxylic acid.

Oxidative cleavage can be achieved using various powerful oxidizing agents. A classic method is ozonolysis, followed by an oxidative workup with hydrogen peroxide. Alternatively, a mixture of a permanganate salt (e.g., KMnO₄) under basic conditions, followed by acidification, can also effect this transformation. More modern and selective methods might employ reagents like ruthenium tetroxide (RuO₄), often generated in situ from a ruthenium precursor like RuCl₃ with an oxidant such as sodium periodate (NaIO₄). rsc.org

The choice of oxidizing agent and reaction conditions is crucial to avoid over-oxidation or degradation of the piperidine ring.

Starting MaterialOxidizing AgentReaction ConditionsProductReference
1-(Prop-2-en-1-yl)piperidine1. O₃, CH₂Cl₂ -78 °C; 2. H₂O₂Oxidative Workup2-(Piperidin-1-yl)acetic acidGeneral Method
1-(2-Hydroxypropyl)piperidineKMnO₄, NaOH, H₂OCold, then acidify2-(Piperidin-1-yl)propanoic acidGeneral Method
1-AllylpiperidineRuCl₃, NaIO₄CCl₄/CH₃CN/H₂O2-(Piperidin-1-yl)acetic acid rsc.org

Advanced Reaction Conditions and Reagents in Synthesis

Modern synthetic chemistry offers advanced methodologies to improve the efficiency and selectivity of the synthesis of this compound. These can include the use of phase-transfer catalysis for the alkylation step, which can enhance reaction rates and allow for the use of a wider range of solvents and less expensive bases.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool to accelerate the N-alkylation of piperidines. chemicalforums.com The rapid heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.

Furthermore, the development of novel catalytic systems, such as those based on copper or ruthenium, has opened up new avenues for N-alkylation reactions under milder conditions. elsevierpure.comnih.gov For instance, copper-catalyzed cross-coupling reactions could potentially be employed to form the C-N bond between the piperidine ring and the propanoic acid moiety.

Asymmetric Synthesis and Stereochemical Control in this compound Preparation

The carbon atom at the 2-position of the propanoic acid moiety in 2-(piperidin-1-yl)propanoic acid is a stereocenter. Therefore, the synthesis of enantiomerically pure forms of this compound requires stereochemical control. This is often achieved through asymmetric synthesis, employing either chiral auxiliaries or catalytic enantioselective methods.

Chiral Auxiliaries and Catalytic Approaches

A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. nih.govresearchgate.net A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. In the context of synthesizing chiral 2-(piperidin-1-yl)propanoic acid, a chiral auxiliary could be attached to the propanoic acid precursor.

For example, a chiral oxazolidinone, as pioneered by Evans, can be acylated with propionyl chloride. williams.edu The resulting N-propionyl oxazolidinone can then be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate with a suitable piperidine-containing electrophile, or more commonly, the reaction of a chiral enolate derived from a propionyl auxiliary with a piperidinium ion precursor, proceeds with high diastereoselectivity due to the steric hindrance imposed by the chiral auxiliary. Finally, the chiral auxiliary is cleaved to afford the enantiomerically enriched 2-(piperidin-1-yl)propanoic acid.

Chiral AuxiliaryKey ReactionDiastereomeric Excess (de)Reference
Evans' OxazolidinoneAsymmetric Alkylation>95% williams.edu
CamphorsultamAsymmetric Michael AdditionHigh researchgate.net
(S)-(-)-2-(Methoxymethyl)pyrrolidine (SMP)Asymmetric Alkylation of Hydrazone>90%General Method

Catalytic approaches offer a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. Chiral catalysts, such as those based on transition metals like palladium or iridium complexed with chiral ligands, can be used to control the stereochemistry of the C-N bond formation. nih.govnih.gov

Enantioselective Methodologies

Enantioselective methodologies aim to directly create the desired enantiomer of 2-(piperidin-1-yl)propanoic acid without the need for attaching and removing a chiral auxiliary. One such approach is the enantioselective alkylation of a prochiral enolate. For instance, a propanoic acid derivative could be converted into its enolate, which is then reacted with a piperidine precursor in the presence of a chiral catalyst. The chiral catalyst creates a chiral environment around the enolate, leading to a preferential attack on one of its faces and the formation of one enantiomer in excess.

Another powerful enantioselective strategy is catalytic asymmetric hydrogenation. A precursor containing a double bond at the appropriate position, such as 2-(piperidin-1-yl)propenoic acid, could be hydrogenated using a chiral catalyst, for example, a rhodium or ruthenium complex with a chiral phosphine ligand like BINAP. This would stereoselectively deliver the hydrogen atoms to one face of the double bond, resulting in the formation of the desired enantiomer of 2-(piperidin-1-yl)propanoic acid with high enantiomeric excess.

Enantioselective MethodCatalyst SystemEnantiomeric Excess (ee)Reference
Asymmetric AlkylationPd-BINAP complexHigh nih.gov
Asymmetric HydrogenationRu-BINAP complex>98%General Method
OrganocatalysisChiral AmineGood to ExcellentGeneral Method

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-7(8(10)11)9-5-3-2-4-6-9;/h7H,2-6H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSCWMPFKRPNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24800862
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1036708-61-8
Record name 2-(piperidin-1-yl)propanoic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Characterization and Advanced Analytical Techniques for 2 Piperidin 1 Yl Propanoic Acid Hydrochloride

Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(Piperidin-1-yl)propanoic acid hydrochloride, both ¹H and ¹³C NMR spectroscopy are essential for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The presence of the piperidine (B6355638) ring and the propanoic acid moiety gives rise to a characteristic pattern of chemical shifts and spin-spin coupling.

A hypothetical ¹H NMR spectrum would likely show the following features:

A signal for the proton on the chiral carbon (C2 of the propanoic acid), which would likely appear as a quartet due to coupling with the adjacent methyl protons.

A doublet for the methyl group protons on the propanoic acid chain.

A complex multiplet for the methylene protons of the piperidine ring.

A broad signal corresponding to the acidic proton of the carboxylic acid and the proton associated with the hydrochloride, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of distinct carbon environments in the molecule. A predicted ¹³C NMR spectrum for this compound would display signals for each unique carbon atom.

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O)~170-180
Methine (CH)~60-70
Methylene (piperidine, adjacent to N)~50-60
Methylene (piperidine)~20-30
Methyl (CH₃)~10-20

This is an interactive data table. The predicted chemical shifts are based on general values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, MS analysis would confirm the mass of the protonated molecule and provide insights into its structural components.

The mass spectrum would be expected to show a molecular ion peak (or more likely, a peak for the cation [M+H]⁺ corresponding to the free base) that confirms the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Predicted Fragmentation Pattern: Electron ionization (EI) or electrospray ionization (ESI) would likely induce characteristic fragmentation of the molecule. Key fragmentation pathways could include:

Loss of the carboxylic acid group (-COOH).

Cleavage of the bond between the piperidine ring and the propanoic acid moiety.

Fragmentation of the piperidine ring itself.

Adduct m/z Predicted CCS (Ų)
[M+H]⁺158.11756135.6
[M+Na]⁺180.09950139.6
[M-H]⁻156.10300135.5
[M+NH₄]⁺175.14410154.0
[M+K]⁺196.07344139.1
[M+H-H₂O]⁺140.10754129.5
[M+HCOO]⁻202.10848152.0
[M+CH₃COO]⁻216.12413174.3

This interactive table presents predicted collision cross-section (CCS) values for various adducts of 2-(Piperidin-1-yl)propanoic acid, which can be useful in advanced MS techniques like ion mobility-mass spectrometry. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (carboxylic acid)2500-3300 (broad)
C-H stretch (alkane)2850-3000
C=O stretch (carboxylic acid)1700-1725
N-H⁺ stretch (ammonium hydrochloride)2400-2800 (broad)
C-N stretch1000-1250

This is an interactive data table. The wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

The broad O-H and N-H⁺ stretching bands are particularly indicative of the carboxylic acid and hydrochloride salt functionalities, respectively.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule.

For this chiral compound, X-ray crystallography can also be used to determine the absolute stereochemistry of the stereocenter at the second carbon of the propanoic acid moiety. This is crucial for understanding its biological activity, as different enantiomers can have vastly different pharmacological effects. The analysis would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid, the protonated piperidine nitrogen, and the chloride ion. As of the current literature survey, a crystal structure for this compound has not been reported in publicly accessible databases.

Chromatographic and Hyphenated Analytical Methodologies

Chromatographic techniques are essential for the separation and quantification of this compound from impurities or in complex matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for purity assessment and quantification. The development of a robust HPLC method for this compound would involve a systematic optimization of several key parameters to achieve adequate separation and detection.

Method Development Strategy: A typical approach for developing a stability-indicating HPLC method would involve:

Column Selection: A reversed-phase column, such as a C18 or C8, would likely be suitable for retaining the relatively polar compound.

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) would be used. The pH of the aqueous phase would be critical to control the ionization state of the carboxylic acid and the piperidine nitrogen, thereby influencing retention. A pH around 3 is often a good starting point for separating acidic and basic compounds. pensoft.netpensoft.net

Detection: UV detection would be a common choice. The selection of the detection wavelength would be based on the UV spectrum of the compound to ensure maximum sensitivity.

Method Validation: Once developed, the method would be validated according to ICH guidelines to ensure its accuracy, precision, linearity, specificity, and robustness. pensoft.netpensoft.net

Typical HPLC Parameters:

Parameter Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3) (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 210-225 nm)
Column Temperature 30 °C

This interactive data table provides a hypothetical set of starting conditions for HPLC method development. The optimal conditions would need to be determined experimentally. pensoft.netpensoft.net

Gas Chromatography (GC) Applications and Derivatization Strategies

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds. However, direct analysis of polar compounds like this compound is challenging due to its low volatility and the presence of an active hydrogen in its carboxylic acid group. gcms.cz These characteristics can lead to poor peak shape, adsorption within the GC system, and thermal instability. gcms.cz To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable form. gcms.cz

Common derivatization strategies for compounds containing carboxylic acid and amine functionalities include silylation and alkylation (esterification). gcms.czsemanticscholar.org

Silylation: This is a widely used method that involves replacing the active hydrogen of the carboxylic acid group with a silyl group, typically a trimethylsilyl (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common for this purpose. sigmaaldrich.com The silylation reaction reduces the polarity and hydrogen bonding of the molecule, thereby increasing its volatility and making it suitable for GC analysis. gcms.cz The ease of derivatization for different functional groups generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. sigmaaldrich.com

Alkylation/Esterification: This strategy involves converting the carboxylic acid group into an ester. colostate.edu This is a popular alkylation method that produces stable derivatives for GC analysis. gcms.cz The process typically involves reacting the acid with an alcohol in the presence of a catalyst, such as hydrogen chloride or boron trifluoride (BF3), to form the corresponding ester. gcms.czsemanticscholar.org The resulting alkyl esters are significantly more volatile than the parent carboxylic acid. gcms.cz

The choice of derivatization reagent and reaction conditions, such as temperature and time, must be optimized to ensure the reaction goes to completion for accurate and reproducible results. sigmaaldrich.com For 2-(Piperidin-1-yl)propanoic acid, either silylation or esterification would be a necessary prerequisite for successful analysis by GC or GC-Mass Spectrometry (GC-MS).

Table 1: Common Derivatization Strategies for GC Analysis of Carboxylic Acids

Derivatization MethodReagent ExampleFunctional Group TargetedResulting DerivativeKey Advantage
SilylationBSTFACarboxylic Acid (-COOH)Trimethylsilyl (TMS) EsterIncreases volatility, reduces polarity
EsterificationMethanol / HClCarboxylic Acid (-COOH)Methyl EsterForms stable and volatile derivatives

LC-MS/MS and GC-MS for Quantitative Determination and Identification

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC), provides high sensitivity and selectivity for both quantitative determination and structural identification of chemical compounds.

LC-MS/MS Applications: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is exceptionally well-suited for analyzing polar compounds like this compound, as it often does not require derivatization. This technique is widely used in pharmaceutical analysis for its ability to quantify compounds in complex matrices. kuleuven.be In a typical LC-MS/MS method, the compound is first separated by HPLC and then detected by a mass spectrometer, often a triple quadrupole instrument. researchgate.net

For quantitative analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. researchgate.netresearchgate.net This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]+) and monitoring for one or more unique product ions that are formed upon fragmentation. This highly specific detection minimizes interference from other components in the sample matrix. researchgate.net For instance, in the analysis of a similar compound, a derivative of 3-(piperidin-1-yl)propanoic acid, researchers monitored the transition from a precursor ion of m/z 294.5 to product ions of m/z 158.2 and 98.1 for quantification and confirmation. researchgate.net

GC-MS Applications: Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. researchgate.net As discussed previously, this compound would require derivatization to be analyzed by GC-MS. gcms.cz Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a pattern of mass-to-charge ratios, serves as a chemical fingerprint for identification. nih.gov This technique is valuable for confirming the identity of the compound and for identifying unknown impurities. researchgate.netnih.gov

Table 2: Predicted Mass Spectrometry Data for 2-(Piperidin-1-yl)propanoic acid

AdductPredicted m/z
[M+H]+158.11756
[M+Na]+180.09950
[M-H]-156.10300
[M+K]+196.07344

Data based on the neutral molecule C8H15NO2. Source: PubChemLite. uni.lu

Advanced Analytical Applications in Research

Trace Analysis and Purity Profiling

Trace Analysis: Trace analysis involves the detection and quantification of substances present at very low concentrations. Techniques like LC-MS/MS are ideal for this purpose due to their high sensitivity, with limits of detection (LOD) often in the low nanogram per liter (ng/L) range. vliz.benih.gov In the context of this compound, trace analysis methods would be critical for applications such as monitoring residual levels of the compound or studying its presence in environmental or biological samples. The development of such methods requires careful optimization of sample extraction, chromatographic separation, and mass spectrometric conditions to achieve the desired sensitivity and accuracy. nih.gov

Purity Profiling: Purity profiling is the process of identifying and quantifying all impurities present in a pharmaceutical substance. hilarispublisher.com This is a critical aspect of quality control, as impurities can affect the efficacy and safety of a drug. hilarispublisher.com High-performance liquid chromatography (HPLC) with UV or MS detection is the most common technique used for purity profiling. The method must be able to separate the main compound from all potential impurities, which may include starting materials, by-products from the synthesis, and degradation products. pensoft.net Regulatory agencies require that impurities above a certain threshold be reported, identified, and qualified. hilarispublisher.com

Table 3: Illustrative Purity Profile for a Batch of this compound

ComponentRetention Time (min)Area (%)Status
Impurity A4.80.08Unidentified
Impurity B6.20.12Identified (Process Impurity)
2-(Piperidin-1-yl)propanoic acid8.599.75Active Substance
Impurity C10.10.05Identified (Degradant)

This table is for illustrative purposes only.

In Vitro Biostability Assay Development

In vitro biostability assays are essential for understanding how a compound behaves in a biological environment, such as blood or plasma, before conducting more complex studies. These assays assess the stability of a compound by measuring its concentration over time when incubated in a biological matrix.

A study on a related compound, an ester derivative of 3-(piperidin-1-yl)propanoic acid, provides a clear example of such an assay's development. researchgate.net Researchers investigated the stability of the compound in rat blood and plasma in vitro and found that it was rapidly hydrolyzed. researchgate.net To enable accurate quantification, they discovered that adding sodium fluoride to the blood samples significantly slowed this decomposition. researchgate.net

The development of this assay involved:

Incubation: The compound was incubated in the biological matrix (blood, plasma) under controlled conditions (e.g., temperature).

Sample Treatment: A method was developed to stop the degradation (addition of sodium fluoride) and prepare the sample for analysis, which included protein precipitation using a mixture of methanol and zinc sulfate. researchgate.net

Quantification: A validated HPLC-MS/MS method was used to measure the concentration of the remaining compound at different time points. researchgate.net

This type of assay is crucial for developing a reliable method for quantitative determination in biological fluids and for interpreting the results of pharmacokinetic studies. researchgate.net

Impurity Identification and Analytical Method Validation

Impurity Identification: During purity profiling or stability studies, unknown peaks may be detected in the chromatogram. Identifying these unknown impurities is crucial for ensuring the quality of the drug substance. LC-MS/MS is a primary tool for this purpose. High-resolution mass spectrometry can provide a highly accurate mass measurement of the impurity, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is then used to fragment the impurity's molecular ion, and the resulting fragmentation pattern provides structural clues that help in its identification.

Analytical Method Validation: Before an analytical method can be used for routine quality control, such as purity testing or quantitative analysis, it must be validated to ensure it is reliable, reproducible, and fit for its intended purpose. semanticscholar.org Method validation is a regulatory requirement in the pharmaceutical industry. demarcheiso17025.com The validation process involves evaluating several key performance characteristics, as defined by guidelines from bodies like the International Conference on Harmonisation (ICH). demarcheiso17025.comresearchgate.net

The typical parameters assessed during method validation include:

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. demarcheiso17025.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. demarcheiso17025.com

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). demarcheiso17025.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Table 4: Typical Analytical Method Validation Parameters and Acceptance Criteria (ICH Q2(R1))

Validation ParameterTypical Acceptance Criterion
Linearity Correlation coefficient (r²) ≥ 0.999 demarcheiso17025.com
Accuracy Recovery of 98.0% to 102.0%
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2%
Intermediate Precision Relative Standard Deviation (RSD) ≤ 2% demarcheiso17025.com
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 demarcheiso17025.com
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank/placebo at the retention time of the analyte

Computational and Theoretical Chemistry Studies of 2 Piperidin 1 Yl Propanoic Acid Hydrochloride

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools for investigating the structure, dynamics, and interactions of molecules at an atomic level. These methods could provide significant insights into the behavior of 2-(Piperidin-1-yl)propanoic acid hydrochloride.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this would involve identifying the most stable three-dimensional structures, or conformers. The piperidine (B6355638) ring can adopt various conformations, such as chair and boat forms, and the propanoic acid side chain has multiple rotatable bonds.

Energy minimization is a computational process used to find the geometry of a molecule that corresponds to its lowest potential energy. This is crucial for identifying the most likely and stable conformations of the molecule. For this compound, energy minimization would calculate the total energy of different conformers, considering factors like bond lengths, bond angles, and torsional angles, to determine the global energy minimum.

Interactive Table: Hypothetical Low-Energy Conformers of this compound

Conformer IDPiperidine Ring ConformationPropanoic Acid Torsion Angle (degrees)Relative Energy (kcal/mol)
1Chair600.00
2Chair1801.25
3Skew-Boat-755.80

Note: This table is illustrative and not based on published experimental or computational data.

Ligand-Target Docking Simulations

Ligand-target docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor or target), which is typically a protein. This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target.

If a biological target for this compound were identified, docking simulations could be employed to understand its binding mechanism. The simulation would place the molecule into the binding site of the target protein in various orientations and conformations, and a scoring function would be used to estimate the binding affinity for each pose. This would help in identifying key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex.

Molecular Dynamics Simulations to Explore Binding Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. An MD simulation would solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their movements and interactions.

In the context of this compound bound to a target protein, MD simulations could be used to:

Assess the stability of the docked pose over time.

Characterize the flexibility of both the ligand and the protein's binding site.

Identify and quantify the persistence of key intermolecular interactions, such as hydrogen bonds.

Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and can provide highly accurate information about the electronic properties of molecules.

Electronic Structure Determination

Determining the electronic structure of this compound would involve calculating properties such as:

Molecular orbital energies: Understanding the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for predicting the molecule's reactivity.

Electron density distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which is important for understanding intermolecular interactions.

Electrostatic potential maps: These maps visualize the electrostatic potential on the surface of the molecule, indicating regions that are likely to engage in electrostatic interactions.

Exploration of Biological Activities in Vitro and Mechanistic Focus of 2 Piperidin 1 Yl Propanoic Acid Hydrochloride

Enzyme and Receptor Interaction Studies

Target Identification and Binding Affinity Research

Specific targets and binding affinities for 2-(Piperidin-1-yl)propanoic acid hydrochloride are not extensively documented in publicly available research. However, the structurally related compound, 1-Piperidinepropionic acid, has been identified as an antagonist of Protease-Activated Receptor 2 (PAR2). nih.gov PAR2 is a G protein-coupled receptor involved in inflammation and pain signaling. While this suggests that the piperidine (B6355638) propanoic acid scaffold may interact with receptors of this class, direct binding studies on this compound are required for confirmation.

Modulation of Enzyme Activity

Currently, there is a lack of specific studies detailing the direct modulatory effects of this compound on the activity of specific enzymes. The broader class of piperidine derivatives has been investigated for a wide range of biological activities, including enzyme inhibition, but specific data for this compound is not available. researchgate.netacademicjournals.org

Receptor Agonism/Antagonism Studies

As mentioned, a structural isomer, 1-Piperidinepropionic acid, has been shown to act as a PAR2 antagonist. nih.gov This finding suggests a potential for this compound to exhibit similar receptor-modulating properties. However, without direct experimental evidence, its profile as a receptor agonist or antagonist remains uncharacterized.

Investigations as an NLRP3 Inflammasome Inhibitor

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. While there has been significant interest in developing NLRP3 inhibitors, there is currently no direct scientific evidence in the reviewed literature to suggest that this compound functions as an inhibitor of the NLRP3 inflammasome.

Mechanistic Investigations of Biological Effects

Elucidation of Cellular Signaling Pathway Modulation

Detailed studies elucidating the specific cellular signaling pathways modulated by this compound are not yet available. Given the potential interaction with receptors like PAR2, as suggested by studies on a structural isomer, it is plausible that this compound could influence downstream signaling cascades, such as those involving mitogen-activated protein kinases (MAPKs) or nuclear factor-kappa B (NF-κB). However, this remains speculative without direct experimental validation.

Studies on Protein-Ligand Binding Dynamics

Understanding how a ligand interacts with its protein target at a molecular level is fundamental in drug discovery. For piperidine-containing molecules, computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze these interactions.

Molecular docking studies are widely used to predict the binding orientation of a ligand within a protein's active site and to estimate the strength of the interaction. nih.gov For instance, in studies of piperidine derivatives targeting enzymes like acetylcholinesterase (AChE), docking models have confirmed key interactions, such as π-π stacking between an aromatic group on the ligand and a tryptophan residue in the enzyme's gorge. nih.gov Similarly, docking analyses of piperidine-based inhibitors with pancreatic lipase (B570770) and dihydrofolate reductase (DHFR) have helped to identify crucial hydrogen bonds and other interactions responsible for their inhibitory activity. mdpi.comnih.gov These computational approaches can also be used to design novel inhibitors with potentially improved binding affinity. researchgate.net

To further refine the understanding of the binding mode and the stability of the protein-ligand complex, molecular dynamics simulations are often employed. nih.gov MD simulations provide insights into the dynamic nature of the interaction over time, revealing the flexibility of both the ligand and the protein and identifying crucial amino acid residues that maintain the binding. rsc.org This computational analysis is essential for deciphering the binding mechanism, which can then guide further structure-based optimization of the ligand. rsc.org

Biological Assay Development and Validation for Research

To experimentally determine and quantify the biological activity of compounds like this compound, specific and reliable in vitro assays must be developed and validated. The nature of these assays depends on the predicted or desired biological target.

The development of in vitro efficacy assays for piperidine derivatives is a well-established practice. These assays are designed to measure the effect of a compound on a specific biological process or target, typically an enzyme or a receptor.

Enzyme Inhibition Assays: A common approach is to develop biochemical assays to measure a compound's ability to inhibit a particular enzyme. For example, the inhibitory potential of 4-piperidine-based thiosemicarbazones against dihydrofolate reductase (DHFR) has been assessed using in vitro biochemical assays. nih.gov These assays measure the enzyme's activity in the presence of varying concentrations of the inhibitor to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov Similar enzymatic assays have been established for piperidine derivatives targeting pancreatic lipase, monoamine oxidase (MAO), and tyrosinase. mdpi.comnih.govresearchgate.net

Receptor Binding Assays: When the target is a receptor, radioligand binding assays are frequently used to determine a compound's affinity. This technique was employed in a screening campaign to identify piperidine compounds that bind to the sigma-1 receptor (S1R). rsc.org The assay measures the displacement of a known radioactive ligand from the receptor by the test compound, from which the inhibition constant (Kᵢ) can be calculated. rsc.org

Cell-Based Assays: In addition to biochemical assays, cell-based assays are crucial for evaluating a compound's activity in a more biologically relevant context. For example, the cytotoxicity of piperidine derivatives has been tested against various cancer cell lines and normal fibroblasts. dut.ac.za Antimicrobial and antifungal activities are also commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) against different strains of bacteria and fungi. dut.ac.za

The data below illustrates typical results from an in vitro enzyme inhibition assay for a series of piperidine derivatives.

Table 1: In Vitro Dihydrofolate Reductase (DHFR) Inhibitory Activity of Selected 4-Piperidine-Based Thiosemicarbazones. nih.gov
CompoundSubstituent on Phenyl RingIC₅₀ (µM)
5a4-OCH₃29.50 ± 0.54
5b2-Cl21.60 ± 0.41
5d4-Cl24.30 ± 0.48
5g2-NO₂19.80 ± 0.36
5p3-Br13.70 ± 0.25
Methotrexate (Standard)-0.011 ± 0.001

Identifying new biological activities for compounds like this compound often begins with broad screening methodologies. These can be divided into computational (in silico) and experimental approaches.

In Silico Screening: Before synthesis or experimental testing, computational tools can predict the likely biological activities of a compound based on its chemical structure. clinmedkaz.org Web-based tools like SwissTargetPrediction can identify the most probable protein targets, while the PASS (Prediction of Activity Spectra for Substances) online tool can predict a wide range of potential pharmacological effects. clinmedkaz.orgclinmedkaz.org These in silico methods help to prioritize which experimental assays are most likely to yield positive results, thereby guiding further preclinical studies. clinmedkaz.org

Experimental Screening: A common experimental strategy involves screening a collection of synthesized compounds against a panel of biological targets. rsc.org This approach was successfully used to discover a potent sigma receptor 1 (S1R) agonist from an in-house library of piperidine/piperazine-based compounds. rsc.org Such screening campaigns can involve various assays, including those for antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities, to uncover a wide spectrum of potential therapeutic applications for a class of compounds. dut.ac.za For example, a series of 4-(1-pyrrolidinyl) piperidine analogues were synthesized and screened for analgesic potential using the tail-flick method, which led to the identification of several compounds with significant activity. iaea.org These initial screening results are crucial for identifying "hit" compounds that can be selected for further optimization. rsc.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Piperidin 1 Yl Propanoic Acid Hydrochloride

Design Principles for Structural Modification and Bioactivity Optimization

The design of analogs of 2-(Piperidin-1-yl)propanoic acid hydrochloride is guided by established principles of medicinal chemistry aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. The piperidine (B6355638) ring serves as a crucial pharmacophore in numerous drug classes, and its flexibility allows for effective binding to various biological targets.

Key strategies for the structural modification of this compound include:

Modification of the Piperidine Ring: Introduction of substituents on the piperidine ring can significantly impact bioactivity. The position, size, and electronic nature of these substituents are critical. For instance, substitution at the 2, 3, or 4-positions of the piperidine ring can alter the molecule's conformation and its interaction with target receptors. The choice of substituents, ranging from simple alkyl groups to more complex aromatic or heterocyclic moieties, can modulate lipophilicity, polarity, and metabolic stability.

Alteration of the Propanoic Acid Side Chain: The propanoic acid side chain offers several avenues for modification. The carboxylic acid group is a key feature, often involved in hydrogen bonding or ionic interactions with biological targets. Esterification or amidation of this group can create prodrugs with improved bioavailability. The length of the alkyl chain can also be varied to optimize the distance between the piperidine nitrogen and the acidic function, which can be crucial for receptor binding.

Introduction of Additional Functional Groups: Incorporating other functional groups, such as hydroxyl, amino, or halogen moieties, at specific positions on the piperidine ring or the side chain can introduce new interaction points with the target, potentially leading to enhanced potency and selectivity.

The optimization of bioactivity for derivatives of this compound would involve a systematic exploration of these modifications. High-throughput screening of a library of analogs with diverse structural features would be a common approach to identify lead compounds with desired biological profiles.

Impact of Substituent Effects on Biological Activity

The biological activity of derivatives of this compound is profoundly influenced by the electronic, steric, and hydrophobic properties of substituents. Quantitative Structure-Activity Relationship (QSAR) studies on related piperidine-containing compounds provide insights into these effects.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the piperidine ring can alter the basicity of the nitrogen atom. This, in turn, can affect the strength of ionic interactions with the biological target. For instance, EWGs can decrease the pKa of the piperidine nitrogen, potentially weakening its interaction with an anionic site on a receptor. Conversely, EDGs can increase the basicity, which might enhance such interactions.

Steric Effects: The size and shape of substituents play a critical role in determining how well the molecule fits into the binding pocket of a target protein. Bulky substituents can create steric hindrance, preventing optimal binding. However, in some cases, a larger substituent may be necessary to occupy a specific hydrophobic pocket, thereby increasing binding affinity. The position of the substituent is also crucial; for example, a bulky group at the 2-position of the piperidine ring could have a more significant steric impact than the same group at the 4-position.

Hydrophobic Effects: Lipophilicity, often quantified by the partition coefficient (logP), is a key determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Increasing the hydrophobicity of this compound by adding lipophilic substituents can enhance its ability to cross cell membranes. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.

A hypothetical QSAR study on a series of this compound analogs might reveal the following relationships:

Substituent Property Predicted Impact on Biological Activity Rationale
Increased Lipophilicity (e.g., alkyl, aryl groups)Potential increase in potency up to an optimal point, followed by a decrease.Enhanced membrane permeability and hydrophobic interactions with the target, but excessive lipophilicity can lead to poor solubility and non-specific binding.
Electron-Withdrawing Groups (e.g., -F, -Cl, -CF3)Activity may increase or decrease depending on the specific target interaction.Alters the basicity of the piperidine nitrogen and can influence dipole-dipole interactions.
Electron-Donating Groups (e.g., -CH3, -OCH3)Activity may increase or decrease depending on the specific target interaction.Alters the basicity of the piperidine nitrogen and can influence hydrogen bond accepting capacity.
Steric Bulk (e.g., t-butyl, phenyl groups)Likely to decrease activity if it hinders binding, but could increase activity if it fits into a specific pocket.Steric hindrance can prevent optimal ligand-receptor fit, while favorable van der Waals interactions can enhance binding.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of this compound is a critical factor in its interaction with biological targets. The piperidine ring typically adopts a chair conformation to minimize steric strain. The propanoic acid substituent at the 1-position can be in either an axial or equatorial position, and the equilibrium between these two conformers can be influenced by other substituents on the ring.

The biological response is often highly dependent on the molecule adopting a specific "bioactive conformation" that is complementary to the binding site of the target.

Orientation of the Propanoic Acid Side Chain: The orientation of the 2-(propanoic acid) group relative to the piperidine ring is crucial. In the equatorial position, the side chain extends away from the ring, which is generally sterically favored. In the axial position, it is more sterically hindered due to 1,3-diaxial interactions. The preferred conformation will influence how the carboxylic acid group is presented to the biological target. Molecular modeling studies can predict the preferred conformations and provide insights into how different substituents might alter the conformational landscape.

The correlation between conformation and biological response can be summarized as follows:

Conformational Feature Potential Impact on Biological Response
Chair Conformation of Piperidine Generally required for stable binding.
Equatorial Propanoic Acid Often the preferred conformation for optimal interaction, minimizing steric clash.
Axial Propanoic Acid May be required for binding to certain targets, despite being sterically less favored.
Conformational Flexibility A degree of flexibility can allow for an induced fit at the binding site, but excessive flexibility can be entropically unfavorable for binding.

Stereochemical Influences on Activity and Selectivity

The presence of a chiral center in a molecule can lead to stereoisomers (enantiomers and diastereomers) that may exhibit significantly different biological activities and selectivities. In the case of this compound, the carbon atom at the 2-position of the propanoic acid moiety is a chiral center. This gives rise to two enantiomers: (R)-2-(Piperidin-1-yl)propanoic acid and (S)-2-(Piperidin-1-yl)propanoic acid.

Biological systems, such as receptors and enzymes, are themselves chiral. Consequently, they can interact differently with the two enantiomers of a chiral drug. This is often described by the three-point attachment model, where one enantiomer may have three optimal points of interaction with the target, while the other may only have two, leading to a weaker binding affinity.

The potential stereochemical influences on the activity and selectivity of this compound are significant:

Eutomer and Distomer: One enantiomer, the eutomer , may be responsible for the desired pharmacological activity, while the other, the distomer , may be less active, inactive, or even contribute to undesirable side effects.

Selectivity: The two enantiomers may exhibit different selectivities for various receptor subtypes or enzymes. For example, the (R)-enantiomer might be a potent agonist at one receptor subtype, while the (S)-enantiomer is a weak antagonist at another.

Pharmacokinetics: Stereochemistry can also influence the ADME properties of a drug. The absorption, distribution, metabolism, and excretion of the two enantiomers can differ, leading to different plasma concentrations and durations of action.

The development of a stereoselective synthesis or the chiral separation of the racemic mixture would be essential to evaluate the individual pharmacological profiles of the (R) and (S) enantiomers of this compound.

Stereochemical Aspect Implication for Activity and Selectivity
(R)-enantiomer May exhibit higher affinity and/or efficacy at the target site compared to the (S)-enantiomer.
(S)-enantiomer May have lower affinity, be inactive, or have a different pharmacological profile.
Racemic Mixture The observed activity is a composite of the activities of both enantiomers.

Applications in Chemical Research and Development of 2 Piperidin 1 Yl Propanoic Acid Hydrochloride

Role as a Versatile Synthetic Intermediate

2-(Piperidin-1-yl)propanoic acid hydrochloride is a bifunctional molecule possessing both a secondary amine embedded within the piperidine (B6355638) ring and a carboxylic acid group. This duality allows it to undergo a wide range of chemical transformations, making it a highly adaptable intermediate in synthesis. The hydrochloride salt form ensures stability and enhances solubility in certain solvent systems, while the free base can be readily generated for reactions requiring a nucleophilic nitrogen.

Functional GroupTypeSynthetic Utility
Piperidine Nitrogen Tertiary AmineCan be involved in quaternization reactions or act as a directing group in functionalization of the piperidine ring.
Carboxylic Acid Carboxyl GroupCan be converted to esters, amides, acid chlorides, or alcohols, allowing for a wide array of coupling reactions.

The structural framework of 2-(Piperidin-1-yl)propanoic acid is embedded in numerous complex molecules, particularly those with therapeutic relevance. Synthetic chemists utilize this compound as a starting material to construct larger, more intricate molecular architectures. For instance, the propanoic acid side chain can be elaborated through various coupling reactions (e.g., amidation, esterification) to append other molecular fragments, while the piperidine ring provides a defined three-dimensional orientation.

In the synthesis of novel therapeutic agents, such as analgesics or neuroleptics, where a piperidine core is often essential for biological activity, this compound can serve as a key precursor. tandfonline.com The synthesis of N-arylpiperazine derivatives, for example, often involves the coupling of a piperidine-containing fragment with various aryl partners, a strategy where 2-(Piperidin-1-yl)propanoic acid could be readily adapted to form amide linkages. semanticscholar.orgnih.gov Its utility is exemplified in multi-step syntheses where precise control over stereochemistry and functional group manipulation is paramount. mdpi.comacs.org

Heterocyclic compounds are of immense importance in chemistry, forming the core of many pharmaceuticals and agrochemicals. sigmaaldrich.com this compound is an excellent building block for the synthesis of more complex heterocyclic systems. The carboxylic acid can be used as a handle to initiate cyclization reactions. For example, intramolecular amidation could potentially lead to the formation of bicyclic lactams, creating fused ring systems.

Furthermore, the piperidine ring itself can be a substrate for annulation reactions, where additional rings are built onto the existing scaffold. nih.gov By strategically functionalizing the propanoic acid side chain, it can be designed to react with a position on the piperidine ring, leading to novel bridged or spirocyclic heterocyclic structures. This approach is fundamental to creating structurally diverse molecules from a common starting material. ekb.eglifechemicals.com

Scaffold for Novel Compound Library Synthesis

The generation of compound libraries for high-throughput screening is a critical component of modern drug discovery. The structure of this compound is ideally suited to serve as a central scaffold from which large numbers of derivatives can be synthesized. A scaffold is a core molecular structure to which various substituents can be attached to create a library of analogues.

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules. slideshare.net The bifunctional nature of this compound makes it an excellent candidate for this approach. The carboxylic acid group provides a key reaction site for creating a diverse set of amides or esters.

For example, by reacting 2-(Piperidin-1-yl)propanoic acid with a large library of different primary and secondary amines, a vast library of corresponding amides can be generated. This parallel synthesis approach allows for the rapid exploration of the chemical space around the piperidine scaffold.

Hypothetical Combinatorial Library Synthesis:

R-Group on AminePotential Property Modulation
Aromatic RingsCan introduce pi-stacking interactions, influencing receptor binding.
Aliphatic ChainsModulates lipophilicity and membrane permeability.
HeterocyclesCan introduce hydrogen bond donors/acceptors and specific polar interactions.
Functional Groups (-OH, -COOH)Affects solubility and provides additional points for interaction.

While combinatorial chemistry focuses on creating structurally similar compounds, Diversity-Oriented Synthesis (DOS) aims to produce a library of compounds with high structural and skeletal diversity. cam.ac.ukmdpi.commdpi.com The goal of DOS is to explore a wider range of chemical space to find novel biological activities. cam.ac.uk

This compound can be used as a starting point in a DOS workflow. Different reaction pathways can be applied to the scaffold to generate fundamentally different molecular skeletons. For instance, one pathway might involve the reduction of the carboxylic acid to an alcohol, followed by cyclization onto the piperidine ring, while another pathway could involve a ring-expansion reaction of the piperidine itself. This strategy allows a single starting material to give rise to a multitude of structurally distinct compound families. mdpi.comcam.ac.uk

Methodology Development in Organic Synthesis

The development of new synthetic reactions and methodologies is crucial for advancing the field of organic chemistry. Simple, well-characterized molecules like this compound can serve as ideal substrates for testing and optimizing new chemical transformations.

For example, researchers developing novel catalytic methods for C-H activation and functionalization could use the piperidine ring of this compound as a model system. The presence of multiple, distinct C-H bonds allows for the study of the regioselectivity and stereoselectivity of a new catalyst. Similarly, new reagents developed for amide bond formation or carboxylic acid reduction can be benchmarked using this readily available starting material. acs.org Its predictable reactivity and straightforward characterization by techniques like NMR and mass spectrometry make it a valuable tool for chemists working at the forefront of synthetic methodology.

Optimization of Reaction Yields and Purity

In the synthesis of pharmaceutical intermediates and active ingredients, the optimization of reaction conditions is paramount to ensure high yields and exceptional purity, which are critical for both economic viability and final product safety. Research on piperidine derivatives often focuses on refining synthetic protocols to achieve these goals. While specific optimization studies for this compound are not extensively detailed in publicly available literature, the principles can be drawn from optimized syntheses of related functionalized piperidines. researchgate.net

The table below illustrates common parameters that are adjusted during the optimization of synthetic routes for piperidine-containing compounds, based on findings from related research.

ParameterObjective of OptimizationExample ApproachPotential Outcome
Catalyst Increase reaction rate and selectivityScreening various palladium catalysts for cross-coupling reactions. acs.orgImproved yield and reduced formation of regioisomeric mixtures. acs.org
Solvent Improve solubility of reactants, influence reaction pathwayUsing a mixture of isopropanol (B130326) and water for a chiral separation step. mdpi.comEnhanced precipitation of the desired stereoisomer, leading to high enantiomeric purity. mdpi.com
Temperature Control reaction kinetics and minimize side productsRunning a condensation reaction at a controlled temperature of 45°C. mdpi.comPrevention of degradation and increased yield of the target compound. mdpi.com
Reagents Achieve selective transformationUsing a specific borane (B79455) complex for reductive amination. google.comHigh yield (over 90%) of the desired amine product. google.com
Purification Remove impurities and isolate the final productRecrystallization from a suitable solvent system.Attainment of high chemical purity (e.g., >99%). mdpi.com

This interactive table is based on general optimization principles observed in the synthesis of related piperidine derivatives.

Development of Greener Synthetic Routes

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance the sustainability of its manufacturing processes. mdpi.com The development of greener synthetic routes for compounds like this compound focuses on reducing waste, avoiding hazardous solvents, and improving energy efficiency. mdpi.com

Key green chemistry approaches applicable to the synthesis of piperidine-containing heterocycles include the use of recyclable catalysts, one-pot reactions to reduce intermediate isolation steps, and alternative energy sources like microwave irradiation. mdpi.com Microwave-assisted synthesis, for example, can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those containing an oxadiazole ring, sometimes in conjunction with a piperidine moiety. nih.gov

The advantages of a green chemistry approach are summarized in the following table, comparing conventional methods with greener alternatives.

FeatureConventional Synthetic MethodGreener Synthetic AlternativeBenefit of Green Approach
Energy Source Oil bath, heating mantle (reflux)Microwave irradiationAccelerated reaction rate, reduced reaction time, lower energy consumption. nih.gov
Solvents Volatile organic compounds (VOCs)Water, supercritical fluids, ionic liquids, or solvent-free conditionsReduced environmental pollution and health hazards.
Catalysts Homogeneous metal catalystsRecyclable heterogeneous catalysts, biocatalysts (enzymes)Minimized hazardous waste and potential for catalyst reuse. mdpi.com
Atom Economy Multi-step synthesis with protection/deprotectionOne-pot reactions, catalytic cyclesHigher efficiency, less waste generated per unit of product. mdpi.com
Reaction Time Several hours to daysMinutes to a few hoursIncreased throughput and process efficiency. nih.gov

This interactive table highlights the benefits of applying green chemistry principles to pharmaceutical synthesis.

Analytical Standards and Impurity Profiling in Pharmaceutical Research

In pharmaceutical development and manufacturing, maintaining the purity of active pharmaceutical ingredients (APIs) is a critical requirement mandated by regulatory authorities. researchgate.net Impurity profiling—the identification, characterization, and quantification of impurities in drug substances and products—is essential for ensuring the safety and efficacy of medicines. nih.govijpsonline.com Any component of a drug product that is not the defined chemical entity or an excipient is considered an impurity. nih.gov

Compounds such as this compound can serve as crucial reference standards in this process. It may be used as a reference for a potential impurity that could arise during the synthesis of a more complex API containing the piperidin-propanoic acid moiety. pharmaffiliates.com For example, it could be an unreacted starting material, an intermediate, or a degradation product. ijpsonline.com Having a well-characterized standard of a potential impurity is vital for developing and validating analytical methods to detect and quantify it in the final API. biovedicls.com

The process of impurity profiling involves a range of sophisticated analytical techniques. The choice of method depends on the nature of the impurity and the required sensitivity.

Common analytical techniques used for impurity profiling are listed below.

Analytical TechniqueAbbreviationApplication in Impurity Profiling
High-Performance Liquid Chromatography HPLCSeparation and quantification of impurities in a drug substance. nih.gov
Gas Chromatography GCAnalysis of volatile impurities and residual solvents. nih.gov
Mass Spectrometry MSIdentification and structural elucidation of impurities, often coupled with LC or GC (LC-MS, GC-MS). nih.govijpsonline.com
Nuclear Magnetic Resonance Spectroscopy NMRDefinitive structure elucidation of unknown impurities after isolation. nih.gov
Infrared Spectroscopy IRIdentification of functional groups present in an impurity. ijpsonline.com

This interactive table outlines key analytical methods employed in pharmaceutical impurity profiling.

The presence of unwanted chemicals, even in trace amounts, can affect the safety and stability of pharmaceutical products. nih.gov Therefore, the availability of reference standards for potential impurities, including compounds structurally related to this compound, is indispensable for quality control in the pharmaceutical industry. researchgate.netbiovedicls.com

Q & A

Q. What are the foundational steps for synthesizing 2-(Piperidin-1-yl)propanoic acid hydrochloride, and how do reaction conditions influence yield?

The synthesis of piperidine-derived compounds typically involves cyclization of precursors like 1,5-diaminopentane, followed by functionalization. For this compound, the propanoic acid moiety is likely introduced via nucleophilic substitution or condensation. Key parameters include:

  • Solvent selection : Polar solvents (ethanol/methanol) enhance solubility of intermediates .
  • Catalysts : Acidic or basic catalysts may accelerate ring formation or carboxylation .
  • Temperature control : Elevated temperatures (80–100°C) improve reaction rates but require monitoring to avoid decomposition . Note: Structural differences (e.g., 2- vs. 3-substitution in analogs) may necessitate optimization of these steps .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms the piperidine ring and propanoic acid linkage .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) and detects byproducts .
  • Mass Spectrometry (MS) : Validates molecular weight (C8H16ClNO2, ~193.67 g/mol) and fragmentation patterns .

Q. How does the hydrochloride salt form affect solubility and stability in biochemical assays?

The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro studies (e.g., receptor binding assays). Stability is improved under refrigeration (4°C) in inert atmospheres, but hydrolysis risks increase in basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar analogs?

Discrepancies often arise from:

  • Structural variations : Substitution position (2- vs. 3-/4-) alters steric and electronic interactions with targets .
  • Purity differences : Impurities in synthesis (e.g., unreacted piperidine) may skew activity data. Use HPLC and NMR to verify batch consistency .
  • Assay conditions : Buffer pH, ionic strength, and co-solvents (e.g., DMSO) modulate compound behavior. Standardize protocols across studies .

Q. What experimental strategies optimize enantiomeric purity for chiral derivatives of this compound?

  • Chiral chromatography : Use columns with cellulose-based stationary phases to separate enantiomers .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during carboxylation steps to favor desired stereoisomers .

Q. How to design a study investigating enzyme inhibition by this compound?

  • Target selection : Prioritize enzymes with known interactions with piperidine derivatives (e.g., proteases, kinases) .
  • Assay setup : Use fluorescence-based or calorimetric (ITC) methods to measure binding affinity (KD) and inhibition constants (IC50) .
  • Controls : Include positive inhibitors (e.g., pepstatin for proteases) and vehicle controls (e.g., DMSO) to validate specificity .

Methodological Considerations Table

ParameterRecommendationEvidence Source
Synthesis Solvent Ethanol/methanol for polar intermediates
Catalyst Triethylamine for carboxylation steps
Purity Analysis HPLC with C18 column, UV detection at 254 nm
Stability Storage -20°C in airtight, light-protected vials

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-1-yl)propanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Piperidin-1-yl)propanoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.